
2,5-ビス(トリフルオロメチル)ニトロベンゼン
概要
説明
2,5-Bis(trifluoromethyl)nitrobenzene is a chemical compound with the molecular formula C8H3F6NO2 . It has an average mass of 259.105 Da and a monoisotopic mass of 259.006805 Da . It is also known by other names such as 1-Nitro-2,5-bis(trifluoromethyl)benzene and 2-Nitro-1,4-bis(trifluoromethyl)benzene .
Synthesis Analysis
The synthesis of 2,5-Bis(trifluoromethyl)nitrobenzene can be achieved from an industrially easily available material in high yield through a small number of steps under mild reaction conditions . The process involves nitrating 1,4-Bis(trifluoromethyl)benzene with nitric acid in a solvent comprising an acid selected between sulfuric acid having a sulfuric acid concentration of 91 to 100 wt.% and fuming sulfuric acid having a sulfur trioxide concentration higher than 0 wt.% and not higher than 20 wt.% .Molecular Structure Analysis
The molecular structure of 2,5-Bis(trifluoromethyl)nitrobenzene consists of a benzene ring with two trifluoromethyl groups and one nitro group attached to it .Physical and Chemical Properties Analysis
2,5-Bis(trifluoromethyl)nitrobenzene has a boiling point of 70-75 °C (15 mmHg), a density of 1.57, and a refractive index of 1.4235-1.4255 . It has a flash point of 77 °C and should be stored at 2-8°C . It is soluble in chloroform and methanol, and appears as a pale yellow to yellow liquid . It is sensitive to light .科学的研究の応用
有機発光ダイオード(OLED)
2,5-ビス(トリフルオロメチル)ニトロベンゼンの電子特性は、OLEDでの使用に適しています。 その効率的な電子移動能力は、スマートフォン、テレビ、その他のデバイスのディスプレイに使用されるOLEDの輝度と寿命を向上させるために利用できます .
ルイス酸触媒
この化合物は、電気陰性度の高いフッ素原子の存在により、さまざまな化学反応でルイス酸触媒として作用できます。 ナザロフ環化反応などの、複雑な有機分子の合成に使用される反応を触媒できます .
有機電子デバイス
2,5-ビス(トリフルオロメチル)ニトロベンゼン: は、有機電子デバイス用材料の製造に使用されます。 その誘導体は、半導体、導電性ポリマー、およびこれらのデバイスの機能に不可欠なその他のコンポーネントの作成に使用できます .
非共有結合型有機触媒
この化合物の誘導体は、非共有結合型有機触媒における二重水素結合ドナーのドナーとしてテストされています。 これらの触媒は、金属やその他の苛酷な条件を必要とせずに化学反応を加速するため、環境に優しく持続可能です .
芳香族ポリアミド
2,5-ビス(トリフルオロメチル)ニトロベンゼンはモノマーとして、芳香族ポリアミドの合成に貢献します。 これらのポリマーは、熱安定性と機械的強度により、高強度繊維、フィルム、エンジニアリングプラスチックなど、さまざまな用途を持っています .
ステロイド合成
この化合物は、ステロイドの合成にも関与しています。ステロイドは、抗炎症剤やホルモンバランスの治療など、医学において数多くの用途があります。 2,5-ビス(トリフルオロメチル)ニトロベンゼンのトリフルオロメチル基は、ステロイド分子にフッ素を導入するために使用でき、それらの生物学的活性を変化させます .
Safety and Hazards
2,5-Bis(trifluoromethyl)nitrobenzene is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective clothing, gloves, and eye/face protection should be worn . It should be used only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
2-nitro-1,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)15(16)17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKVUOHHNCMTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370100 | |
| Record name | 2,5-Bis(trifluoromethyl)nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-88-7 | |
| Record name | 2,5-Bis(trifluoromethyl)nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Nitro-2,5-bis(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the described method for producing 2,5-bis(trifluoromethyl)nitrobenzene?
A1: The research papers outline a novel method for synthesizing 2,5-bis(trifluoromethyl)nitrobenzene, a valuable chemical intermediate. The key advantage of this method is its high yield and reliance on readily available starting materials: 1,4-bis(trifluoromethyl)benzene and nitric acid [, ]. The reaction proceeds under relatively mild conditions using a concentrated sulfuric acid or oleum solvent [, ]. This approach offers a more efficient and practical alternative compared to previous methods, potentially impacting industrial production.
Q2: What are the key reaction parameters influencing the synthesis of 2,5-bis(trifluoromethyl)nitrobenzene?
A2: The papers emphasize the importance of specific reaction conditions for optimal yield. The concentration of sulfuric acid plays a critical role: using sulfuric acid with a concentration between 91% and 100% by weight, or oleum with a sulfur trioxide concentration above 0% and up to 20% by weight, is crucial for successful synthesis [, ]. These specific conditions likely influence the reactivity of the reactants and minimize unwanted side reactions, leading to the high yields observed. Further research could investigate the specific mechanistic role of the acid concentration.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





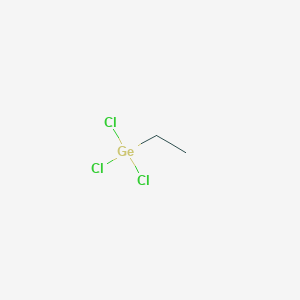
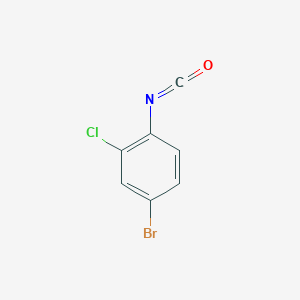
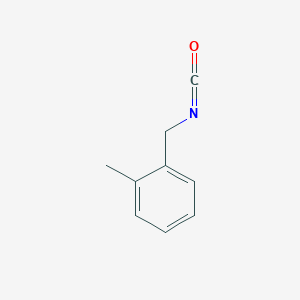
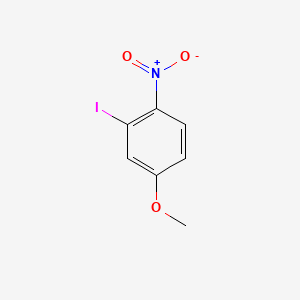
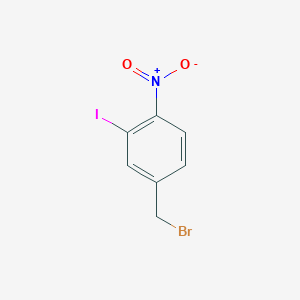

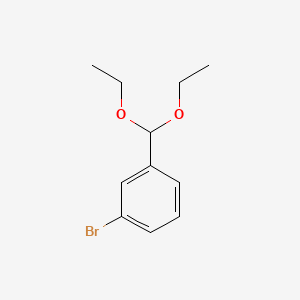

![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)
